molecular formula C12H16N2O4S B2686835 N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034294-20-5

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2686835
CAS No.: 2034294-20-5
M. Wt: 284.33
InChI Key: OKZARWAOEIWDRM-UHFFFAOYSA-N
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Description

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of a tetrahydrofuran ring, a thiophene ring, and an oxalamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the Tetrahydrofuran Derivative: The starting material, 3-hydroxytetrahydrofuran, is prepared through the reduction of 3-hydroxytetrahydrofuran-3-one using a suitable reducing agent such as sodium borohydride.

    Thiophene Derivative Preparation: Thiophen-2-ylmethanol is synthesized from thiophene through a Grignard reaction with formaldehyde, followed by reduction.

    Oxalamide Formation: The final step involves the coupling of the tetrahydrofuran and thiophene derivatives with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of 3-oxotetrahydrofuran.

    Reduction: Formation of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)amine.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide group can form hydrogen bonds, while the thiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide: Contains a pyridine ring, offering different electronic properties.

Uniqueness

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both a tetrahydrofuran and a thiophene ring, which can confer distinct chemical and physical properties. The combination of these rings with the oxalamide group allows for versatile interactions in various chemical environments, making it a valuable compound for diverse applications.

Properties

IUPAC Name

N'-[(3-hydroxyoxolan-3-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c15-10(13-6-9-2-1-5-19-9)11(16)14-7-12(17)3-4-18-8-12/h1-2,5,17H,3-4,6-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZARWAOEIWDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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